molecular formula C9H11NO2S B253525 N-[2-(methylsulfinyl)phenyl]acetamide

N-[2-(methylsulfinyl)phenyl]acetamide

Cat. No.: B253525
M. Wt: 197.26 g/mol
InChI Key: KAVOPOMQAZGRQR-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfinyl)phenyl]acetamide is a sulfur-containing acetamide derivative characterized by a methylsulfinyl (-S(O)CH₃) substituent at the ortho position of the phenyl ring.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-(2-methylsulfinylphenyl)acetamide

InChI

InChI=1S/C9H11NO2S/c1-7(11)10-8-5-3-4-6-9(8)13(2)12/h3-6H,1-2H3,(H,10,11)

InChI Key

KAVOPOMQAZGRQR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1S(=O)C

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The methylsulfinyl group distinguishes this compound from other phenylacetamides with sulfur-based substituents. Key analogs and their properties are summarized below:

Table 1: Structural and Electronic Comparisons
Compound Name Substituent(s) on Phenyl Ring Key Electronic Effects Molecular Weight (g/mol)
N-[2-(Methylsulfinyl)phenyl]acetamide 2-(Methylsulfinyl) Polar, electron-withdrawing (S=O dipole) ~199.25 (calculated)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, N-(methylsulfonyl) Strongly electron-withdrawing (NO₂, SO₂) 306.73
2-[(3-Methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide 2-NO₂, 3-MeS- Electron-withdrawing (NO₂), lipophilic (S-alkyl) 302.35
N-(4-Anilinophenyl)-2-sulfanylacetamide 4-Anilino, 2-SH Electron-donating (NH), reactive (SH) ~272.37 (calculated)
N-(2-Hydroxyphenyl)acetamide 2-OH Electron-donating, hydrogen-bonding 151.16

Key Observations:

  • Sulfinyl vs. Sulfonyl/Sulfanyl Groups: The methylsulfinyl group (-S(O)CH₃) is less oxidized than sulfonyl (-SO₂CH₃) but more polar than sulfanyl (-S-CH₃). This intermediate oxidation state balances electron-withdrawing effects and solubility in polar solvents .
  • Hydroxyl and Sulfhydryl Groups: These enhance solubility via hydrogen bonding (e.g., 2-OH in and 2-SH in ), whereas sulfinyl groups rely on dipole interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polarity) Stability Notes
This compound Not reported Moderate (polar solvents) Likely stable under inert conditions
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 158–160 Low (crystalline) Stable; forms intermolecular H-bonds
2-[(3-Methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide Not reported Low (lipophilic) Sensitive to oxidation
N-(2-Hydroxyphenyl)acetamide 130–132 High (aqueous) Prone to oxidation

Key Observations:

  • Crystallinity and Stability: The methylsulfonyl analog in exhibits strong intermolecular interactions (C–H⋯O bonds), enhancing crystallinity. Sulfinyl analogs may adopt similar packing but with weaker dipole interactions.
  • Lipophilicity: Sulfanyl groups (e.g., in ) increase lipophilicity, whereas sulfinyl and hydroxyl groups improve polar solubility.

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